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molecular formula C11H10BrFO B8580258 3-fluoro-6-bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one

3-fluoro-6-bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one

Cat. No. B8580258
M. Wt: 257.10 g/mol
InChI Key: CXBVGDAYGBINMN-UHFFFAOYSA-N
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Patent
US07273880B2

Procedure details

To a stirred solution of 8-fluoro-1-benzosuberone (20.00 g, 112.2 mmol) in glacial acetic acid (125 ml) was added bromine (5.8 ml, 112.6 mmol) dropwise. Once the addition was complete, the solution was poured into water (400 ml) and extracted with EtOAc (500 ml). The extract was separated and washed with water (500 ml). The organic layer was dried over MgSO4, filtered and evaporated to yield 100% (28.9 g) of the desired product as a viscous oil: 1H-NMR (CDCl3) δ 2.00 (2H, m), 2.33 (2H, m), 2.84 (1H, m), 3.00 (1H, m), 4.83 (1H, m), 7.13 (2H, m), 7.29 (1H, dd).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:8][C:7]2[CH:9]=[CH:10][C:11]([F:13])=[CH:12][C:6]=2[C:4](=[O:5])[CH2:3][CH2:2]1.[Br:14]Br.O>C(O)(=O)C>[Br:14][CH:3]1[CH2:2][CH2:1][CH2:8][C:7]2[CH:9]=[CH:10][C:11]([F:13])=[CH:12][C:6]=2[C:4]1=[O:5]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1CCC(=O)C2=C(C1)C=CC(=C2)F
Name
Quantity
5.8 mL
Type
reactant
Smiles
BrBr
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Once the addition
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (500 ml)
CUSTOM
Type
CUSTOM
Details
The extract was separated
WASH
Type
WASH
Details
washed with water (500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC1C(C2=C(CCC1)C=CC(=C2)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 28.9 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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